![molecular formula C14H16N2O2S B14315265 Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate CAS No. 112798-13-7](/img/structure/B14315265.png)
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate is a chemical compound with a complex structure that includes an ethyl ester, an aminophenyl group, and a pyrrole ring connected via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the aminophenyl-pyrrole intermediate with an appropriate thiol compound.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the pyrrole ring can participate in electron transfer reactions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure with a pyrazole ring instead of a pyrrole ring.
Ethyl 1-(2-aminophenyl)-1H-indole-3-carboxylate: Contains an indole ring, which is another heterocyclic aromatic compound.
Uniqueness
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and the presence of a sulfanyl linkage, which imparts distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
112798-13-7 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
ethyl 2-[1-(2-aminophenyl)pyrrol-2-yl]sulfanylacetate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-14(17)10-19-13-8-5-9-16(13)12-7-4-3-6-11(12)15/h3-9H,2,10,15H2,1H3 |
InChIキー |
BPJWSKWYXGFWDB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=CC=CN1C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)


![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
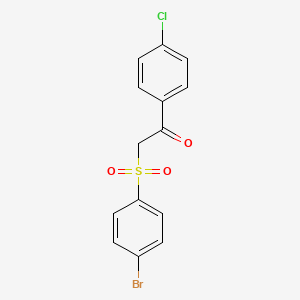
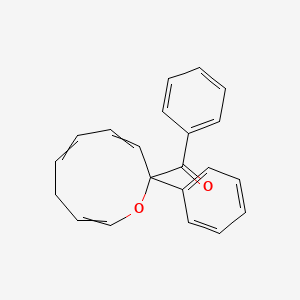
![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
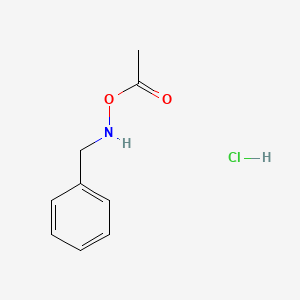
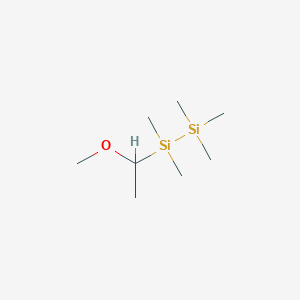
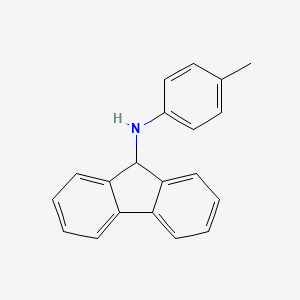
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)


